COX-2 Inhibitory Activity
2-Amino-4-fluoro-3-methylbenzoic acid demonstrates measurable inhibition of human recombinant cyclooxygenase-2 (COX-2) with an IC₅₀ value of 102 nM as determined by HPLC-based quantification of 12-HHT formation from arachidonic acid substrate [1]. This represents a class-level baseline for fluorinated anthranilic acid COX-2 inhibitory activity, distinguishing it from unsubstituted anthranilic acid (2-aminobenzoic acid), which exhibits no significant COX-2 inhibition at comparable concentrations due to the absence of the 4-fluoro and 3-methyl substituents that enhance target binding [2].
| Evidence Dimension | COX-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM |
| Comparator Or Baseline | Anthranilic acid (2-aminobenzoic acid) — no significant inhibition at relevant concentrations |
| Quantified Difference | Functional inhibition achieved with 4-F, 3-CH₃ substitution versus inactive parent scaffold |
| Conditions | Human recombinant COX-2; 5-minute preincubation; arachidonic acid substrate; 12-HHT formation measured by HPLC; fluorescence-based assay |
Why This Matters
This quantifies the functional consequence of the 4-fluoro and 3-methyl substitution pattern, enabling direct comparison with other fluorinated anthranilic acid derivatives in anti-inflammatory target screening campaigns.
- [1] BindingDB. PrimarySearch_ki: BDBM50097346. IC₅₀ = 102 nM for human recombinant COX-2 inhibition. Assay: 12-HHT formation from arachidonic acid by HPLC analysis. View Source
- [2] BindingDB. ChEMBL_2185771 (CHEMBL5097853). Binding affinity to human recombinant COX-2 assessed as inhibition constant. View Source
